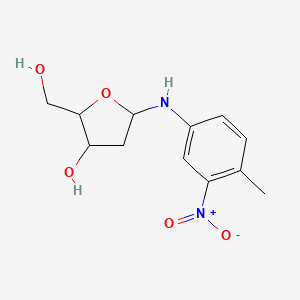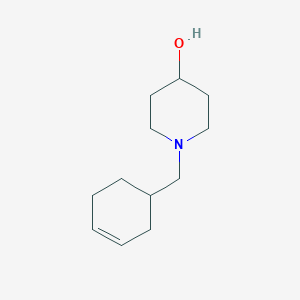
2-deoxy-N-(4-methyl-3-nitrophenyl)-alpha-D-erythro-pentofuranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-deoxy-N-(4-methyl-3-nitrophenyl)-alpha-D-erythro-pentofuranosylamine, also known as 4-MeONP-5-deoxy-5-iodo-1-thio-D-erythro-pentofuranosylamine, is a synthetic nucleoside analog. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.
Mécanisme D'action
The mechanism of action of 2-deoxy-N-(4-methyl-3-nitrophenyl)-alpha-D-erythro-pentofuranosylamine involves its incorporation into DNA and RNA molecules. Once incorporated, it inhibits the activity of polymerases, which are enzymes responsible for the replication of DNA and RNA. This leads to the inhibition of viral replication and the induction of DNA damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific biological process being studied. In general, it has been shown to inhibit the replication of DNA and RNA viruses, induce DNA damage, and affect nucleoside transporter activity in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-deoxy-N-(4-methyl-3-nitrophenyl)-alpha-D-erythro-pentofuranosylamine in lab experiments include its ability to selectively inhibit viral replication and induce DNA damage. Additionally, it can be used to study the role of nucleoside transporters in cancer cells. However, its use is limited by its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for research involving 2-deoxy-N-(4-methyl-3-nitrophenyl)-alpha-D-erythro-pentofuranosylamine. These include:
1. Investigating its potential as a treatment for viral infections, particularly those caused by DNA and RNA viruses.
2. Studying its effects on nucleoside transporter activity in cancer cells and its potential as a therapeutic agent for cancer.
3. Further investigating its mechanism of action and its effects on DNA repair processes.
4. Developing new analogs of this compound with improved selectivity and reduced toxicity.
Conclusion
In conclusion, this compound is a synthetic nucleoside analog that has been extensively studied for its potential applications in scientific research. Its ability to selectively inhibit viral replication and induce DNA damage makes it a valuable tool for studying various biological processes. However, its use is limited by its potential toxicity and the need for careful handling. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-deoxy-N-(4-methyl-3-nitrophenyl)-alpha-D-erythro-pentofuranosylamine involves the reaction of 5-deoxy-5-iodo-1-thio-D-erythro-pentofuranosylamine with 4-methyl-3-nitrobenzaldehyde. The reaction is catalyzed by trifluoroacetic acid and the product is isolated through column chromatography.
Applications De Recherche Scientifique
2-deoxy-N-(4-methyl-3-nitrophenyl)-alpha-D-erythro-pentofuranosylamine has been used as a research tool to study various biological processes. It has been shown to inhibit the replication of DNA and RNA viruses, making it a potential treatment for viral infections. Additionally, it has been used to study the role of nucleoside transporters in cancer cells and to investigate the mechanisms of DNA repair.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-5-(4-methyl-3-nitroanilino)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-7-2-3-8(4-9(7)14(17)18)13-12-5-10(16)11(6-15)19-12/h2-4,10-13,15-16H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXAQKREJCGGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CC(C(O2)CO)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4969332.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4969337.png)

![5-{4-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4969343.png)

![N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4969353.png)

![2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4969358.png)
![1-(4-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4969362.png)
![N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4969364.png)
![1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4969375.png)
![7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4969388.png)
![1-(4-methoxyphenyl)-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969404.png)
![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969420.png)